molecular formula C20H23NO5 B1248864 C-3-epi-wilsonione

C-3-epi-wilsonione

Cat. No.: B1248864
M. Wt: 357.4 g/mol
InChI Key: POQQNJBRHJXAIN-KFLQCAKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-3-epi-wilsonione is a homoerythrina alkaloid first isolated in 2004 by Professor Li-Wen Wang and colleagues from the leaves and heartwood of Cephalotaxus wilsoniana Hayata, a coniferous plant endemic to Taiwan . Its structure (Figure 7 in ) was elucidated using spectroscopic techniques, including NMR and mass spectrometry, revealing a unique stereochemical configuration at the C-3 position that distinguishes it from related alkaloids .

The compound exhibits significant cytotoxicity against multiple cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), colorectal cancer (HT-29), and a specific female hepatocellular carcinoma cell line (Hep3B) .

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

(13R,15R,18R)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraen-12-one

InChI

InChI=1S/C20H23NO5/c1-23-13-6-7-20-17(26-20)18(22)21-8-4-5-12-9-15(24-2)16(25-3)10-14(12)19(20,21)11-13/h6-7,9-10,13,17H,4-5,8,11H2,1-3H3/t13-,17-,19?,20-/m0/s1

InChI Key

POQQNJBRHJXAIN-KFLQCAKHSA-N

Isomeric SMILES

CO[C@@H]1CC23C4=CC(=C(C=C4CCCN2C(=O)[C@H]5[C@@]3(O5)C=C1)OC)OC

Canonical SMILES

COC1CC23C4=CC(=C(C=C4CCCN2C(=O)C5C3(O5)C=C1)OC)OC

Synonyms

C-3-epi-wilsonione

Origin of Product

United States

Comparison with Similar Compounds

Desmethylcephalotaxinone

  • Type : Alkaloid
  • Source : Heartwood of C. wilsoniana .
  • Structural Distinction: Lacks a methyl group compared to cephalotaxinone, a known antitumor alkaloid. Unlike this compound, its stereochemistry and bioactivity remain less characterized in the available literature .
  • Bioactivity: Not explicitly reported in the evidence, though cephalotaxinone derivatives are historically associated with leukemia treatment.

Taiwanhomoflavone C

  • Type : Tetraflavone
  • Source : Leaves of C. wilsoniana .
  • Structural Distinction: A flavonoid with four flavone units, contrasting sharply with the alkaloid backbone of this compound.
  • Bioactivity: No cytotoxic data provided in the evidence, though flavonoids generally exhibit antioxidant and anti-inflammatory properties.

Functional Analogues in Cytotoxicity

Homoharringtonine

  • Type : Alkaloid (Cephalotaxus ester)
  • Source : Derived from other Cephalotaxus species (e.g., C. harringtonia).
  • Comparison : Homoharringtonine is FDA-approved for chronic myeloid leukemia but operates via protein synthesis inhibition, whereas this compound’s mechanism remains unelucidated in the provided evidence .

Data Tables

Table 1: Key Compounds from C. wilsoniana and Their Properties

Compound Name Type Source (Plant Part) Reported Bioactivity
This compound Homoerythrina alkaloid Leaves, Heartwood Cytotoxic against HepG2, MCF-7, HT-29, Hep3B
Desmethylcephalotaxinone Alkaloid Heartwood Not specified in evidence
Taiwanhomoflavone C Tetraflavone Leaves Not specified in evidence

Table 2: Cytotoxicity Profile of this compound

Cancer Cell Line Type Inhibition Reported Reference
HepG2 Hepatocellular carcinoma Yes
MCF-7 Breast cancer Yes
HT-29 Colorectal cancer Yes
Hep3B Female hepatocellular carcinoma Yes

Research Findings and Limitations

  • Gaps in Comparative Data : While this compound’s cytotoxicity is well-documented, similar compounds from C. wilsoniana lack comparable bioactivity reports, limiting direct mechanistic or efficacy comparisons.

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